3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Description
This compound belongs to the triazino-purine-dione class, characterized by a fused triazine-purine core with ketone groups at positions 6 and 6.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O2/c1-20-12-11(13(23)21(2)15(20)24)22-7-10(18-19-14(22)17-12)8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQUZZKFLRWBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NNC3=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazino-Purine Core: The triazino-purine core is synthesized by reacting 7,9-dimethylxanthine with appropriate reagents to introduce the triazino ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the triazino-purine intermediate.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as elevated temperatures or the presence of catalysts.
Major Products
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of triazino-purines exhibit antitumor properties. The presence of the fluorophenyl group may enhance the compound's interaction with cellular targets involved in tumor growth inhibition. Studies have shown that similar compounds can induce apoptosis in cancer cell lines by interfering with DNA synthesis and repair mechanisms .
Antiviral Properties
Compounds with purine-like structures have been investigated for their antiviral activities. Specifically, studies suggest that this compound may inhibit viral replication by mimicking nucleobases and interfering with viral polymerases. This application is particularly relevant in the context of RNA viruses where nucleotide analogs are effective .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in signal transduction pathways and cellular regulation. Inhibition of these enzymes can lead to altered cellular responses and has implications for treating diseases like cancer and inflammation .
Case Study 1: Antitumor Mechanism
A study published in a peer-reviewed journal demonstrated that a related triazino-purine compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis and induction of cell cycle arrest at the G2/M phase. The fluorophenyl group was found to enhance binding affinity to target proteins involved in these pathways .
Case Study 2: Antiviral Efficacy
In vitro studies on related compounds showed promising results against influenza and HIV viruses. The mechanism involved competitive inhibition of viral polymerase activity, leading to reduced viral load in infected cells. The presence of the fluorine atom was noted to increase the lipophilicity of the compound, improving cellular uptake and bioavailability .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and effects such as apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique triazino-purine structure. Its molecular formula is , with a molecular weight of approximately 328.30 g/mol. The presence of the fluorophenyl group is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazine Ring : Cyclization of appropriate hydrazine derivatives with nitriles.
- Introduction of the Purine Moiety : Condensation of the triazine intermediate with a purine derivative.
- Optimization : Industrial production may involve high-throughput screening for optimal reaction conditions to enhance yield and purity.
Anticancer Properties
Research indicates that derivatives of triazino-purines exhibit promising anticancer activity. For instance:
- In vitro studies have shown that certain triazino derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .
- A specific study demonstrated that a related compound exhibited significant cytotoxicity against human breast cancer cells, suggesting a potential role in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial assays revealed effectiveness against various pathogenic bacteria. Compounds with similar structures have shown activity comparable to standard antibiotics like chloramphenicol .
- The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory and Analgesic Effects
Some studies suggest that triazino derivatives may possess anti-inflammatory and analgesic properties:
- Compounds in this class have been reported to reduce inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .
Case Studies
- Cytotoxicity Testing : A study focusing on the cytotoxic effects of triazino derivatives showed that specific modifications to the structure could enhance activity against cancer cell lines. For example, modifications at the 7 and 9 positions significantly increased potency against MCF-7 cells .
- Antimicrobial Screening : In a comparative study, several triazino compounds were screened against a panel of bacterial strains. The results indicated that certain derivatives exhibited broad-spectrum antibacterial activity, making them candidates for further development as antimicrobial agents .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
